molecular formula C19H24N4O4S B2871716 methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034469-87-7

methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2871716
CAS No.: 2034469-87-7
M. Wt: 404.49
InChI Key: MDILXNPYKUNAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a piperidine core substituted with a pyridinyl group, a sulfamoyl-linked phenyl moiety, and a terminal methyl carbamate. Its structure integrates key pharmacophoric elements:

  • Piperidine ring: Enhances bioavailability and membrane permeability.
  • Methyl carbamate: Modulates solubility and metabolic stability.

Properties

IUPAC Name

methyl N-[4-[(1-pyridin-3-ylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-27-19(24)22-16-4-6-18(7-5-16)28(25,26)21-13-15-8-11-23(12-9-15)17-3-2-10-20-14-17/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDILXNPYKUNAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H21N3O3S
  • CAS Number : 937796-17-3

This structure features a carbamate group linked to a phenyl ring, which is further substituted with a sulfamoyl moiety and a pyridine-piperidine unit. The presence of these functional groups is significant for its biological interactions.

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of pyridine and piperidine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in malignancy. The compound's ability to modulate these pathways suggests it may also possess anticancer properties.

The proposed mechanism of action involves the inhibition of certain kinases that play crucial roles in cell proliferation and survival. For example, similar compounds have been reported to inhibit the ERK signaling pathway, which is often dysregulated in cancers.

3. Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor progression. Compounds structurally related to this compound have shown promise as anti-angiogenic agents, potentially hindering tumor growth by limiting its blood supply.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effects of similar carbamate derivatives on cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
Study 2 Evaluated the anti-inflammatory effects of pyridine-piperidine derivatives, revealing modulation of pro-inflammatory cytokines.
Study 3 Analyzed the pharmacokinetics and bioavailability of related compounds, highlighting their potential for CNS penetration and therapeutic use in neurological disorders.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the piperidine derivative.
  • Introduction of the pyridine moiety via nucleophilic substitution.
  • Coupling with sulfamoyl chloride to form the final carbamate structure.

Comparison with Similar Compounds

N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15)

Key Features :

  • Piperazine ring (vs. piperidine in the target compound).
  • Phenylcarbamoyl group (vs. methyl carbamate).
  • Sulfonamide linkage (vs. sulfamoyl).

Data :

Property Compound 15 Target Compound
Melting Point (°C) 154–156 Not reported
Functional Groups Piperazine, sulfonamide, carbamoyl Piperidine, sulfamoyl, carbamate
Synthetic Yield 73% Not reported

Comparison :

  • The phenylcarbamoyl group may reduce solubility relative to the methyl carbamate due to increased hydrophobicity.

Methyl (1-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c)

Key Features :

  • Piperidine ring with sulfonyl linkage (vs. sulfamoyl in the target).
  • Chloro, fluoro, and trifluoromethyl substituents.

Data :

Property Compound 14c Target Compound
Molecular Weight 577.09 Not reported
Functional Groups Sulfonyl, carbamate, halogenated aryl Sulfamoyl, carbamate, pyridinyl

Comparison :

  • Halogen substituents in 14c enhance electrophilicity and herbicidal activity, as reported in agrochemical studies . The target compound lacks halogens, suggesting differences in reactivity and target specificity.
  • The sulfonyl group in 14c may exhibit stronger electron-withdrawing effects than the sulfamoyl group in the target, influencing electronic distribution and binding interactions.

Pyridine Derivatives with Substituted Phenyl Groups

Key Features (from ):

  • Chloro, nitro, or bromo substituents on aryl rings.
  • Molecular weights ranging from 466–545 g/mol.

Data :

Property Compounds Target Compound
Melting Point (°C) 268–287 Not reported
Nitrogen Content (%) 10.26–12.54 Likely similar

Comparison :

  • Higher melting points in compounds suggest greater crystallinity, possibly due to halogen substituents, which the target compound lacks.
  • The target’s pyridinyl group may improve π-π stacking interactions compared to nitro or bromo substituents in analogs.

Fentanyl Analogs with Piperidine Cores

Key Features (from ):

  • Piperidine-based structures with acetamide or propanamide groups.
  • Substituted phenyl or fluorophenyl moieties.

Comparison :

  • Fentanyl analogs prioritize opioid receptor binding via lipophilic substituents (e.g., 4-methylphenyl, fluorophenyl) . The target compound’s carbamate and sulfamoyl groups likely redirect its activity toward non-opioid targets, such as enzymes or transporters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.